![molecular formula C19H25N3O5 B593351 N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester CAS No. 1890250-21-1](/img/structure/B593351.png)
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester
Overview
Description
Mechanism of Action
Target of Action
5-Fluoro AMB metabolite 3 is a synthetic cannabinoid metabolite . Synthetic cannabinoids are known to act on the human cannabinoid CB1 and CB2 receptors . These receptors play a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
It is believed to interact with its targets (cb1 and cb2 receptors) in a manner similar to other synthetic cannabinoids . This interaction can lead to changes in cell signaling and neurotransmitter release, which can result in various physiological effects .
Biochemical Pathways
Synthetic cannabinoids are known to affect multiple biological signaling pathways, such as the hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades . These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is a metabolite of amb and 5-fluoro amb , suggesting that it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with these compounds.
Result of Action
Synthetic cannabinoids are known to have various effects, including analgesic effects, mood alterations, and cognitive impairments . These effects are likely due to their interaction with CB1 and CB2 receptors and the subsequent changes in cell signaling and neurotransmitter release .
Preparation Methods
The synthesis of 5-fluoro AMB metabolite 3 involves several steps. The primary synthetic route includes the following steps:
Formation of the indazole core: The indazole core is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the fluoropentyl group: The fluoropentyl group is introduced to the indazole core through a substitution reaction.
Formation of the carboxybutyl group: The carboxybutyl group is attached to the indazole core through a series of reactions involving carboxylation and esterification.
Coupling with L-valine: The final step involves coupling the synthesized intermediate with L-valine to form the desired product.
Chemical Reactions Analysis
5-fluoro AMB metabolite 3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of reduced metabolites.
Substitution: The compound can undergo substitution reactions, especially at the indazole core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-fluoro AMB metabolite 3 has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Environmental Studies: It is used to study the environmental impact and degradation of synthetic cannabinoids.
Comparison with Similar Compounds
5-fluoro AMB metabolite 3 is similar to other synthetic cannabinoid metabolites, such as:
5-fluoro ADB: This compound is also a synthetic cannabinoid metabolite with similar pharmacological properties.
AMB: The parent compound of 5-fluoro AMB metabolite 3, which has similar chemical structure and effects.
MDMB-FUBICA metabolite 3: Another synthetic cannabinoid metabolite used for similar research purposes.
The uniqueness of 5-fluoro AMB metabolite 3 lies in its specific chemical structure, which includes a fluoropentyl group and a carboxybutyl group, making it distinct from other synthetic cannabinoid metabolites .
Properties
IUPAC Name |
5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYBCJFBMJODK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342293 | |
| Record name | 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-21-1 | |
| Record name | 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


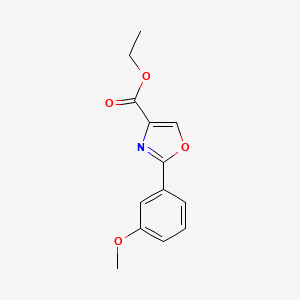
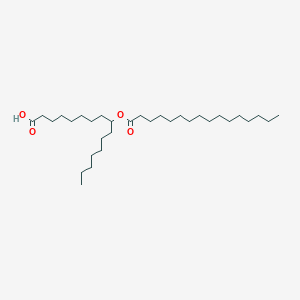

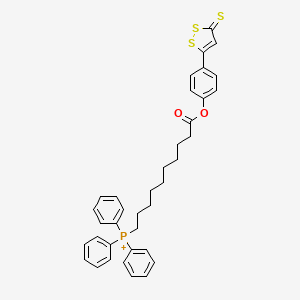



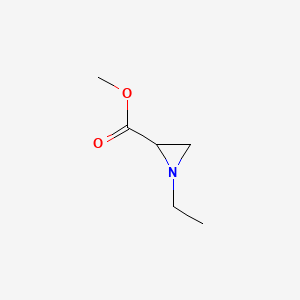
![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
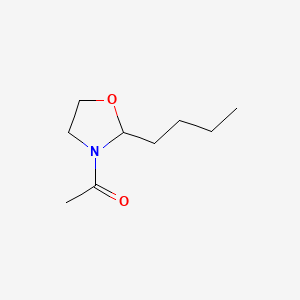
![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
